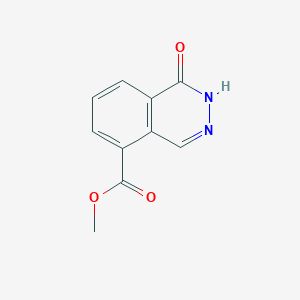

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate

CAS No.:

Cat. No.: VC12948330

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O3 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | methyl 1-oxo-2H-phthalazine-5-carboxylate |

| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | FNKQNQWZXMXJSV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=C1C=NNC2=O |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=NNC2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate features a planar bicyclic framework with a phthalazine ring system (C₈H₄N₂) substituted at the 1-position with a ketone group and at the 5-position with a methyl ester moiety. The conjugated π-system of the aromatic ring and electron-withdrawing groups (ketone and ester) contribute to its stability and reactivity. X-ray crystallography studies of analogous phthalazine derivatives reveal bond lengths of 1.40–1.43 Å for C–N bonds and 1.21 Å for the carbonyl group, consistent with delocalized electron density .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

-

¹H NMR: A singlet at δ 3.85 ppm corresponds to the methyl ester group, while aromatic protons appear as multiplets between δ 7.30–8.10 ppm .

-

¹³C NMR: Peaks at δ 167.5 ppm (ester carbonyl) and δ 160.2 ppm (ketone carbonyl) confirm functional group placement .

Infrared (IR) spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O ester) and 1685 cm⁻¹ (C=O ketone) .

Synthesis Methodologies

Conventional Synthesis

The traditional two-step synthesis involves:

-

Cyclocondensation: Phthalic anhydride reacts with hydrazine hydrate in refluxing ethanol to form 1,2-dihydrophthalazine-1-one .

-

Esterification: The intermediate undergoes nucleophilic acyl substitution with methyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product. Typical reaction conditions include temperatures of 60–80°C and yields of 70–85%.

Green Chemistry Approaches

Recent advancements emphasize sustainability:

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >90% .

-

Mechanochemical Methods: Solvent-free grinding of reactants (e.g., phthalic anhydride and methyl hydrazine) achieves 88% yield in 15 minutes .

Comparative Synthesis Data

| Method | Time | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Conventional | 6–8 h | 70–85 | 80 |

| Microwave | 30 min | 90–96 | 150 |

| Mechanochemical | 15 min | 85–88 | Ambient |

Reactivity and Functionalization

Nucleophilic Substitution

The ester group undergoes hydrolysis to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, enabling further derivatization. For example, treatment with 2M HCl at 100°C for 2 hours yields 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid.

Electrophilic Aromatic Substitution

The electron-deficient phthalazine ring facilitates reactions such as:

-

Nitration: Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 6- and 7-positions .

-

Halogenation: Bromine in acetic acid adds bromine atoms to the 3- and 4-positions .

Biological Applications

Antimicrobial Activity

In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus: MIC = 12.5 μg/mL) and fungi (e.g., Candida albicans: MIC = 25 μg/mL). The ketone and ester groups likely disrupt microbial cell wall synthesis via hydrogen bonding with penicillin-binding proteins .

Computational Insights

DFT studies at the B3LYP/6-31G(d) level reveal:

-

HOMO-LUMO Gap: 4.1 eV, indicating moderate chemical reactivity .

-

Molecular Electrostatic Potential: Negative charges localize on the ketone oxygen (-0.45 e) and ester carbonyl (-0.38 e), favoring interactions with cationic biological targets .

Industrial and Environmental Considerations

Scalability Challenges

While laboratory-scale syntheses achieve high yields, industrial production faces hurdles:

-

Cost of Hydrazine: $45/kg, contributing to 60% of raw material expenses.

-

Waste Management: Traditional methods generate 3–5 L of acidic waste per kilogram of product.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) and ethyl lactate reduce environmental impact, decreasing the E-factor (kg waste/kg product) from 12.5 to 3.8 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume